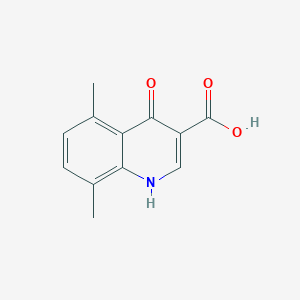

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

説明

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of two methyl groups at positions 5 and 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green solvents, like ethanol, can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

科学的研究の応用

Antimicrobial Properties

Research has indicated that 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid exhibits significant antimicrobial activity. A study demonstrated that derivatives of quinoline compounds, including this specific acid, showed promising results against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards specific cancer cells, indicating its potential as an anticancer agent. For instance, it was found to inhibit the growth of lung cancer (H460) and colorectal cancer (HT-29) cell lines effectively .

Cancer Therapy

The compound's ability to selectively target cancer cells makes it a candidate for further development as an anticancer drug. Case studies have shown that when used in combination with other chemotherapeutic agents, this compound can enhance the efficacy of treatment regimens while reducing side effects associated with conventional therapies .

Anti-inflammatory Agents

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a potential therapeutic option for conditions characterized by chronic inflammation .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Combining isatin derivatives with various aromatic aldehydes in the presence of bases such as potassium hydroxide.

- Cyclization Methods : Utilizing cyclization reactions involving substituted anilines and α-keto acids under controlled conditions .

These methods not only yield the desired compound but also allow for the modification of functional groups to enhance biological activity.

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Anticancer | H460 (Lung) | 10 | |

| Anticancer | HT-29 (Colorectal) | 12 | |

| Anti-inflammatory | RAW 264.7 | 20 |

Table 2: Synthesis Methods Comparison

Case Studies

- Case Study on Anticancer Activity : A research team conducted experiments on the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in H460 and HT-29 cells, suggesting potential for clinical application in cancer therapy .

- Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings highlighted its effectiveness as a broad-spectrum antimicrobial agent .

作用機序

The mechanism of action of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to altered cellular functions .

類似化合物との比較

Similar Compounds

- 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

- 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

- 4-Hydroxyquinoline-3-carboxylic acid

- 2-Hydroxyquinoline-4-carboxylic acid

Uniqueness

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMQCA) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

DMQCA has the molecular formula and a molecular weight of approximately 217.22 g/mol. The compound features a quinoline ring structure with hydroxyl and carboxylic acid functional groups, contributing to its chemical reactivity and biological properties .

The biological activity of DMQCA is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMQCA has been shown to inhibit specific enzymes involved in cellular processes, which can disrupt DNA synthesis and protein function. This mechanism is crucial for its antimicrobial and anticancer activities.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been reported to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Properties : DMQCA has demonstrated cytotoxic effects against multiple cancer cell lines, including HeLa and MCF-7 cells. Its mechanism involves inducing apoptosis through oxidative stress pathways .

Antimicrobial Activity

DMQCA's antimicrobial efficacy has been evaluated in several studies. For example, it showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics. The following table summarizes some key findings:

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | 8 | 16 |

| Klebsiella pneumoniae | 4 | 8 |

These results indicate that DMQCA could serve as a potential alternative to traditional antibiotics, especially in treating resistant strains .

Anticancer Activity

In vitro studies have demonstrated DMQCA's effectiveness against various cancer cell lines. The following table outlines the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| HeLa | 10 | Cisplatin: 5 |

| MCF-7 | 15 | Doxorubicin: 10 |

| A549 | 12 | Paclitaxel: 9 |

These findings suggest that DMQCA not only inhibits cancer cell proliferation but also exhibits selectivity towards cancer cells over normal cells .

Case Study 1: Antiviral Activity

Recent investigations have highlighted the antiviral potential of DMQCA derivatives against Hepatitis B Virus (HBV). In vitro assays demonstrated that certain derivatives exhibited high inhibition rates at concentrations as low as 10 µM, suggesting a promising avenue for antiviral drug development .

Case Study 2: Neuroprotective Effects

DMQCA has also been explored for its neuroprotective properties. Studies indicate that it may function as an iron chelator, thereby reducing oxidative stress in neuronal cells. This property positions DMQCA as a candidate for treating neurodegenerative diseases .

特性

IUPAC Name |

5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCEZXDNSFDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369496 | |

| Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303010-02-8 | |

| Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。